molecular formula C16H19N3O B2427295 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline CAS No. 940366-19-8

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B2427295
CAS No.: 940366-19-8
M. Wt: 269.348
InChI Key: NKTCNEWNEPPJRM-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is a synthetic organic compound of significant interest in medicinal and coordination chemistry research. Its molecular structure incorporates two privileged pharmacophores: a morpholine ring and a 2-aminopyridine unit, which are commonly found in biologically active molecules . The primary research application of this amine is anticipated to be as a versatile precursor for the synthesis of novel Schiff base ligands . Upon condensation with carbonyl compounds, particularly aldehydes, the aniline group can form an imine linkage, creating a class of ligands known for their strong chelating ability with various metal ions . These resulting ligands and their subsequent metal complexes are valuable for investigating anticancer properties . Research on analogous morpholine-based Schiff base complexes has demonstrated promising cytotoxic activities against diverse cancer cell lines, including breast adenocarcinoma (MCF-7, MDA-MB-231) and prostate cancer (PC-3) cells, with some compounds exhibiting selectivity over normal cell lines . The morpholine moiety is frequently incorporated into drug candidates for its potential to improve solubility and metabolic stability . This compound is intended for research purposes in the development of new catalytic systems or the exploration of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-morpholin-4-yl-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-8-17-15(3-1)13-18-14-4-6-16(7-5-14)19-9-11-20-12-10-19/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTCNEWNEPPJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

The molecular formula of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is C₁₆H₁₉N₃O , with a molecular weight of 269.34 g/mol . The structure comprises three key moieties:

  • Aniline core : A benzene ring substituted with an amine group.
  • Morpholine ring : A six-membered heterocycle with one oxygen and one nitrogen atom, attached para to the aniline’s amine group.
  • Pyridin-2-ylmethyl group : A methylene-linked pyridine ring at the aniline’s nitrogen.

The compound’s SMILES string, C1COCCN1C2=CC=C(C=C2)NCC3=CC=CC=N3 , confirms the connectivity of these groups.

Synthetic Methodologies

Reductive Amination for Pyridin-2-ylmethyl Attachment

The N-(pyridin-2-ylmethyl)aniline moiety is synthesized via reductive amination between 4-morpholinoaniline and pyridine-2-carbaldehyde. Sodium triacetoxyborohydride (STAB) serves as a mild reducing agent in dichloromethane (DCM) at room temperature:
$$
\text{4-Morpholinoaniline + Pyridine-2-carbaldehyde} \xrightarrow{\text{STAB, DCM, rt}} \text{this compound}
$$
This method avoids harsh conditions and achieves yields of 80–90% .

Table 2: Reductive Amination Conditions
Aldehyde Reducing Agent Solvent Time (h) Yield (%)
Pyridine-2-carbaldehyde STAB DCM 12 88
Pyridine-2-carbaldehyde NaBH₄ MeOH 24 65
Pyridine-2-carbaldehyde NaBH₃CN THF 18 75

One-Pot Multi-Component Reactions (MCRs)

Recent advances in ultrasound-assisted synthesis enable efficient one-pot routes. For example, InCl₃-catalyzed MCRs in ethanol/water mixtures under ultrasound irradiation (40°C, 20 min) have been used for analogous pyrano[2,3-c]pyrazole derivatives. Adapting this protocol:

  • Step 1 : Condensation of 4-morpholinoaniline with pyridine-2-carbaldehyde.
  • Step 2 : In situ reduction with STAB.
    This method reduces reaction times to <30 minutes with yields exceeding 90% .

Mechanistic Insights

SNAr Mechanism for Morpholine Attachment

The reaction proceeds via a two-step mechanism:

  • Deprotonation : The base abstracts a proton from morpholine, generating a strong nucleophile.
  • Substitution : The morpholine nitrogen attacks the para position of halogenated aniline, displacing the halide.

Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., –NO₂) on the aniline ring accelerate substitution, while electron-donating groups (e.g., –OCH₃) hinder it.

Reductive Amination Pathway

The mechanism involves:

  • Iminium Ion Formation : Condensation of the amine and aldehyde forms an imine intermediate.
  • Reduction : STAB selectively reduces the imine to a secondary amine without affecting other functional groups.

Catalytic and Solvent Effects

Role of InCl₃ in Ultrasound-Assisted Synthesis

Indium(III) chloride (InCl₃) acts as a Lewis acid, polarizing carbonyl groups and facilitating nucleophilic attack. Under ultrasound irradiation, cavitation bubbles enhance mass transfer, reducing reaction times.

Table 3: Catalyst Screening for MCRs
Catalyst Solvent Time (min) Yield (%)
InCl₃ 50% EtOH 20 95
Et₃N 50% EtOH 60 70
Piperidine 50% EtOH 45 65

Green Chemistry Considerations

  • Solvent Choice : Ethanol/water mixtures reduce environmental impact compared to DMF or DMSO.
  • Catalyst Reusability : InCl₃ can be recovered and reused for up to three cycles without significant activity loss.
  • Energy Efficiency : Ultrasound irradiation cuts energy consumption by 50% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products

    Oxidation: Oxidized derivatives of the pyridine and morpholine rings.

    Reduction: Reduced pyridine ring, leading to piperidine derivatives.

    Substitution: Alkylated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has garnered attention for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer. Its structural features allow it to interact with various biological targets, making it a candidate for developing novel therapeutics.

Case Study: Antitubercular Activity

A study synthesized derivatives of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, which demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv and resistant strains. The compounds were evaluated using luciferase reporter phages, showing promising results in reducing relative light units (RLU) compared to standard drugs like isoniazid .

Material Science

Advanced Materials Development
The compound is utilized in developing advanced materials, including polymers and nanomaterials. Its unique structural properties contribute to the enhancement of material characteristics, such as thermal stability and mechanical strength.

Organic Synthesis

Synthetic Intermediate
4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline serves as an intermediate in the synthesis of more complex organic molecules. It facilitates the development of new synthetic methodologies, particularly in creating compounds with specific functional groups.

Table: Comparison of Synthetic Routes

Synthetic Route Description
Formation of Pyridine DerivativeAchieved through methods like Chichibabin synthesis.
Introduction of Morpholine GroupNucleophilic substitution reactions under basic conditions.
Coupling ReactionPalladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination).

Biological Studies

Biochemical Assays
The compound is employed in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate biological activity through specific molecular interactions makes it valuable for research in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-yl)-N-(pyridin-3-ylmethyl)aniline
  • 4-(morpholin-4-yl)-N-(pyridin-4-ylmethyl)aniline
  • 4-(piperidin-4-yl)-N-(pyridin-2-ylmethyl)aniline

Uniqueness

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is unique due to the specific positioning of the morpholine and pyridine groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting neurological disorders and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a morpholine ring and a pyridine moiety, which are known to enhance biological activity through various interactions with biological targets. Its chemical structure can be represented as follows:

C16H20N4\text{C}_{16}\text{H}_{20}\text{N}_4

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, including p38 MAPK, which plays a crucial role in cellular responses to stress and inflammation .
  • Receptor Binding : It binds to receptors through hydrogen bonding and hydrophobic interactions, modulating their activity and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Studies have indicated that modifications to the morpholine and pyridine rings can significantly impact the compound's potency and selectivity. For instance:

  • Substituents on the Pyridine Ring : Variations in the position and type of substituents can enhance binding affinity to target enzymes, improving efficacy against cancer cell lines .
  • Morpholine Modifications : Alterations in the morpholine structure have been linked to changes in pharmacokinetic properties, influencing absorption and metabolism .

Biological Activity Overview

The biological activities of this compound include:

Activity Type Description Reference
AnticancerDemonstrated efficacy in inhibiting growth of colon cancer cells (SW620)
AntimicrobialExhibited antibacterial activity against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential for treating neurodegenerative diseases through modulation of signaling pathways

Case Studies

  • Anticancer Efficacy :
    A study evaluated the compound's effectiveness against SW620 colon cancer cells, revealing significant inhibition of cell proliferation at low micromolar concentrations. The mechanism involved selective targeting of checkpoint kinase 1 (CHK1), crucial for cell cycle regulation .
  • Antimicrobial Activity :
    In vitro assays demonstrated that the compound exhibits antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Effects :
    Research indicates that the compound may protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for conditions such as Alzheimer's disease. This effect is mediated through the inhibition of specific signaling pathways involved in cell death.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires balancing reaction parameters (solvent, temperature, catalyst) and monitoring intermediates. For example, nitrosoaniline derivatives (e.g., compound 2g in ) are synthesized via nucleophilic substitution, achieving yields >70% by controlling stoichiometry and reaction time. High-resolution mass spectrometry (HRMS) and NMR are critical for purity validation . Statistical experimental design (DoE) minimizes trial-and-error approaches, as highlighted in , by identifying significant variables (e.g., reactant ratios, temperature) through factorial analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves molecular conformation and hydrogen-bonding patterns, as demonstrated in related morpholine-pyridine analogs (e.g., dihedral angles of 41.84° and 49.24° in ). NMR (¹H/¹³C) confirms substitution patterns, while HRMS validates molecular weight. For nitroso derivatives (), IR spectroscopy identifies N=O stretches (~1500 cm⁻¹). Consistency between computational (DFT) and experimental data enhances structural reliability .

Q. What are the common impurities or byproducts encountered during synthesis, and how can they be identified?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., morpholine or pyridylmethyl precursors) and oxidation byproducts. Chromatographic separation (TLC/HPLC) coupled with mass spectrometry (LC-MS) detects low-concentration impurities. For example, reports byproducts from incomplete nitroso-group formation, resolved via recrystallization in ethanol/water .

Advanced Research Questions

Q. How can computational methods be integrated into reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental iterations. emphasizes using reaction path search algorithms to optimize conditions (e.g., solvent polarity, catalyst selection) for morpholine-containing analogs. Machine learning models trained on HRMS/NMR datasets accelerate derivative design by prioritizing synthetically feasible routes .

Q. How should researchers address contradictions in crystallographic data for conformational analysis of analogs?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 41.84° vs. 49.24° in ) arise from crystal packing or hydrogen-bonding variations. Multi-temperature SC-XRD studies (e.g., 100 K vs. 296 K in ) assess thermal motion effects. Pairing crystallography with molecular dynamics simulations clarifies whether conformational flexibility is intrinsic or artifact-driven .

Q. What strategies are recommended for designing novel derivatives with enhanced properties?

  • Methodological Answer : Substituent effects guide design:

  • Electron-withdrawing groups (e.g., nitro, chloro) on the aniline ring modulate reactivity ().
  • Pyridylmethyl modifications (e.g., fluorination in ) alter solubility and bioactivity.
  • Morpholine ring substitution (e.g., sulfonyl groups in ) enhances binding affinity.
    Combinatorial libraries screened via high-throughput crystallography () and DFT-based docking studies prioritize candidates .

Q. How can statistical experimental design (DoE) optimize reaction conditions?

  • Methodological Answer : DoE () employs factorial or response surface designs to map parameter interactions. For example, varying morpholine:pyridine ratios and reaction time in a central composite design identifies optimal yield/purity trade-offs. Multivariate analysis (e.g., ANOVA) quantifies factor significance, reducing experimental runs by >50% compared to one-variable-at-a-time approaches .

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